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Compound of Interest

Compound Name: SDX-7539

Cat. No.: B12387286 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SDX-7539 is a potent and selective irreversible inhibitor of Methionine Aminopeptidase 2

(METAP2), a metalloprotease that plays a crucial role in protein synthesis and cell proliferation.

[1][2] Inhibition of METAP2 has been shown to suppress angiogenesis and tumor growth,

making it a target of interest for cancer therapeutics.[1][2] SDX-7539 besylate salt, also known

as SDX-9402, is the salt form of SDX-7539 used for in vitro experimental purposes.[3] These

application notes provide detailed protocols for the preparation and use of SDX-9402 in

common in vitro assays.

Chemical Properties and Storage
A summary of the chemical properties of SDX-7539 is provided in the table below.

Property Value Reference

Molecular Formula C23H38N2O5 MedChemExpress

Molecular Weight 422.56 g/mol MedChemExpress

CAS Number 1631953-52-0 MedChemExpress

Storage and Stability:
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While specific manufacturer's guidelines should always be followed, general recommendations

for the storage of lyophilized small molecule inhibitors and their solutions are as follows:

Lyophilized Powder: Store at -20°C for long-term storage (up to 3 years). For short-term

storage, 4°C is acceptable (up to 2 years). The compound is shipped at room temperature,

indicating short-term stability under these conditions.

DMSO Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles. Store at

-80°C for up to 6 months or at -20°C for up to 1 month.[4]

Preparation of SDX-9402 for In Vitro Experiments
SDX-9402 is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro studies.[3]

Protocol for Reconstitution of SDX-9402:

Warm the Vial: Before opening, allow the vial of lyophilized SDX-9402 to equilibrate to room

temperature for at least 20 minutes to prevent condensation.

Add DMSO: Using a sterile pipette tip, add the required volume of high-quality, anhydrous

DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the compound is

fully dissolved. Visually inspect the solution for any undissolved particulates.

Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile

microcentrifuge tubes. Store the aliquots at -80°C or -20°C as recommended above.

Preparation of Working Solutions:

For cell-based assays, further dilute the DMSO stock solution in the appropriate cell culture

medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is

low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control

(medium with the same final concentration of DMSO) in your experiments.
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SDX-7539 is an irreversible inhibitor of METAP2. It covalently binds to the active site of

METAP2, thereby inhibiting its enzymatic activity.[3] The inhibition of METAP2 disrupts the

removal of N-terminal methionine from nascent proteins, a critical step in protein maturation

and function. This disruption can affect various cellular processes, including cell proliferation

and angiogenesis.[1][2][5] The downstream effects of METAP2 inhibition include the

suppression of endothelial cell proliferation and the potential modulation of signaling pathways

involved in cell growth and survival.[2]
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Caption: METAP2 Signaling Pathway and Inhibition by SDX-7539.
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Experimental Protocols
METAP2 Enzyme Activity Assay
This protocol is adapted from a general method for measuring METAP2 activity using a

fluorogenic substrate.[3]

Materials:

Recombinant human METAP2

Fluorogenic substrate (e.g., Met-AMC)

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl2)

SDX-9402 stock solution in DMSO

96-well black microplate

Plate reader with fluorescence detection (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

Prepare serial dilutions of SDX-9402 in DMSO. Further dilute these into the assay buffer to

the desired final concentrations. Ensure the final DMSO concentration is consistent across

all wells and does not exceed 0.5%.

In a 96-well black microplate, add the assay buffer, recombinant METAP2 enzyme, and the

diluted SDX-9402 or vehicle control (DMSO in assay buffer).

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact

with the enzyme.

Initiate the reaction by adding the fluorogenic substrate to each well.

Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every 1-2

minutes) for 30-60 minutes using a plate reader.

Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).
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Determine the percent inhibition for each concentration of SDX-9402 relative to the vehicle

control.

Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50

value.

HUVEC Proliferation Assay
This protocol describes a method to assess the anti-proliferative effect of SDX-9402 on Human

Umbilical Vein Endothelial Cells (HUVECs).

Materials:

HUVECs

Endothelial Cell Growth Medium (EGM)

Fetal Bovine Serum (FBS)

96-well clear cell culture plates

SDX-9402 stock solution in DMSO

Cell proliferation reagent (e.g., MTT, XTT, or a reagent that measures ATP content)

Microplate reader

Procedure:

Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in complete EGM

and allow them to attach overnight.

The next day, replace the medium with fresh EGM containing various concentrations of SDX-

9402. Prepare serial dilutions of the compound in the medium from the DMSO stock. Include

a vehicle control (medium with the same final concentration of DMSO).

Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
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After the incubation period, add the cell proliferation reagent to each well according to the

manufacturer's instructions.

Incubate for the recommended time (typically 1-4 hours).

Measure the absorbance or fluorescence using a microplate reader at the appropriate

wavelength.

Calculate the percentage of cell proliferation inhibition for each concentration compared to

the vehicle control.

Plot the percentage of inhibition against the log of the SDX-9402 concentration to determine

the IC50 value.

Quantitative Data Summary
The following table summarizes the reported in vitro activity of SDX-7539. A notable

discrepancy exists in the reported IC50 values for HUVEC proliferation. The sub-nanomolar

value is derived from a detailed pharmacological characterization study and is likely more

representative of the compound's potency.

Assay Cell Line/Enzyme IC50 Value Reference

HUVEC Proliferation HUVEC
0.12 ng/mL (~0.28

nM)
--INVALID-LINK--

HUVEC Proliferation HUVEC 120 µM --INVALID-LINK--[6]

METAP2 Binding

(Competition ELISA)
Human METAP2

Similar to N-acetyl

analogue SDX-9246
--INVALID-LINK--

METAP2 Enzyme

Inhibition
Human METAP2

Time-dependent

inhibition
--INVALID-LINK--

Experimental Workflow Diagram
The following diagram illustrates a typical workflow for conducting an in vitro experiment with

SDX-9402.
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Caption: General workflow for in vitro experiments with SDX-9402.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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